

A Comprehensive Technical Guide to 4'-Hydroxy-2'-methylacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-Hydroxy-2'-methylacetophenone

Cat. No.: B057632

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This technical guide provides an in-depth overview of **4'-Hydroxy-2'-methylacetophenone**, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and its role in the synthesis of pharmaceutical agents.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for its unambiguous identification in research and industry.

IUPAC Name: 1-(4-hydroxy-2-methylphenyl)ethanone[1]

Synonyms: **4'-Hydroxy-2'-methylacetophenone** is also known by a variety of other names in literature and commercial sources. These include:

- 4-Hydroxy-2-methylacetophenone[1]
- 2-Methyl-4-hydroxyacetophenone[1][2][3][4]
- 4-Acetyl-3-methylphenol[1][5]
- Ethanone, 1-(4-hydroxy-2-methylphenyl)-[1][2][3][4]

- 1-(4-Hydroxy-2-methylphenyl)ethan-1-one[1]
- 1-acetyl-4-hydroxy-2-methylbenzene[1]
- NSC 63364[1][6]
- 875-59-2 (CAS Registry Number)[1][2][3][4][5][6][7]

Physicochemical Properties

A summary of the key quantitative properties of **4'-Hydroxy-2'-methylacetophenone** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₂	[1][5]
Molecular Weight	150.17 g/mol	[1][7]
Appearance	Off-white to brown crystalline powder	[5]
Melting Point	123-131 °C	[5][8]
Boiling Point	313 °C	[7][8]
Density	1.059 g/mL at 25 °C	[8]
CAS Registry Number	875-59-2	[1][2][3][4][5][6][7]
Purity	≥ 98% (GC)	[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides protocols for the synthesis and a key biological evaluation of **4'-Hydroxy-2'-methylacetophenone**.

Synthesis via Fries Rearrangement of m-Cresyl Acetate

The Fries rearrangement is a classic and effective method for the synthesis of hydroxyaryl ketones from phenolic esters.[9][10] This protocol describes the synthesis of **4'-Hydroxy-2'-methylacetophenone** from m-cresyl acetate.

Materials:

- m-Cresyl acetate
- Anhydrous aluminum chloride (AlCl_3)
- Nitrobenzene (solvent)
- Hydrochloric acid (HCl), dilute
- Ice
- Sodium bicarbonate (NaHCO_3) solution, saturated
- Anhydrous magnesium sulfate (MgSO_4)
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
- Heating mantle and magnetic stirrer
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place anhydrous aluminum chloride (1.2 equivalents) in nitrobenzene. Cool the mixture in an ice bath.
- **Addition of Reactant:** Slowly add m-cresyl acetate (1 equivalent) to the stirred suspension of aluminum chloride in nitrobenzene.

- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to 60-70°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether).
- **Washing:** Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Evaluation of Ciliate Toxicity

4'-Hydroxy-2'-methylacetophenone has been reported to exhibit ciliate toxicity. The following is a general protocol for assessing the toxicity of a chemical compound against a ciliate species, such as *Tetrahymena pyriformis*.

Materials:

- Ciliate culture (*Tetrahymena pyriformis*) in a suitable growth medium
- **4'-Hydroxy-2'-methylacetophenone** (test compound)
- Solvent for the test compound (e.g., dimethyl sulfoxide, DMSO), if necessary
- Sterile multi-well plates (e.g., 24- or 96-well)
- Microscope

- Spectrophotometer or plate reader (optional, for growth inhibition assays)
- Incubator

Procedure:

- **Preparation of Test Solutions:** Prepare a stock solution of **4'-Hydroxy-2'-methylacetophenone** in a suitable solvent. From this stock, prepare a series of dilutions in the ciliate growth medium to achieve the desired final test concentrations. A solvent control (medium with the highest concentration of solvent used) should also be prepared.
- **Exposure:** In a multi-well plate, add a defined volume of the ciliate culture to each well. Then, add the test solutions to the wells to achieve the final desired concentrations. Each concentration should be tested in triplicate. Include a negative control (ciliates in medium only) and a solvent control.
- **Incubation:** Incubate the plate at a controlled temperature suitable for the ciliate species (e.g., 25-28°C) for a defined period (e.g., 24 or 48 hours).
- **Endpoint Measurement:**
 - **Mortality (LC50 determination):** After the incubation period, observe the cells under a microscope. Count the number of motile (living) and non-motile (dead) ciliates in a defined volume from each well. The concentration that causes 50% mortality (LC50) can be calculated using appropriate statistical methods (e.g., Probit analysis).
 - **Growth Inhibition (IC50 determination):** The inhibitory effect on cell growth can be determined by measuring the optical density of the cultures using a spectrophotometer at a specific wavelength (e.g., 600 nm). The concentration that causes 50% inhibition of growth (IC50) compared to the control can then be calculated.

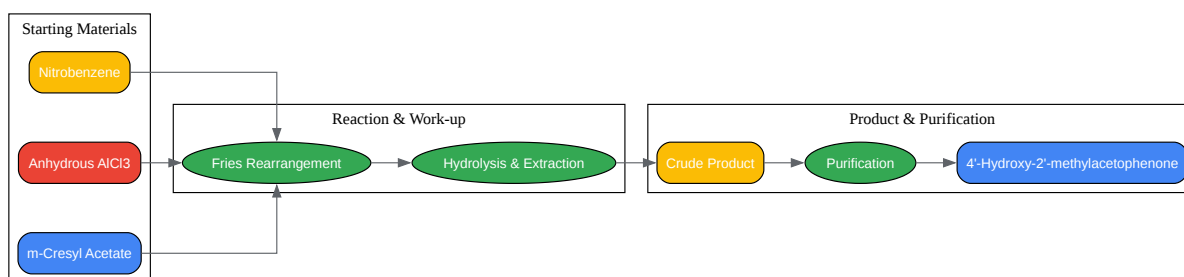
Role in Pharmaceutical Synthesis

4'-Hydroxy-2'-methylacetophenone serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.^[5] Its functional groups—the hydroxyl and acetyl groups—provide reactive sites for various chemical transformations.

One notable application is its use as a precursor in the synthesis of histamine H3 receptor inverse agonists. The histamine H3 receptor is a target for the treatment of various neurological and psychiatric disorders. The synthesis of these complex molecules often involves a multi-step process where the acetophenone moiety of **4'-Hydroxy-2'-methylacetophenone** is modified and elaborated to construct the final drug scaffold.

Visualizations

The following diagrams illustrate key concepts discussed in this guide.



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Caption: Experimental workflow for the synthesis of **4'-Hydroxy-2'-methylacetophenone**.



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Caption: Conceptual pathway for drug synthesis from **4'-Hydroxy-2'-methylacetophenone**.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4'-Hydroxy-2'-methylacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057632#4-hydroxy-2-methylacetophenone-iupac-name-and-synonyms]

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